molecular formula C22H22N4O4 B1303743 2,2'-(2,2'-(Butane-1,4-diyl)bis(1h-benzo[d]-imidazole-2,1-diyl))diacetic acid CAS No. 445416-61-5

2,2'-(2,2'-(Butane-1,4-diyl)bis(1h-benzo[d]-imidazole-2,1-diyl))diacetic acid

Cat. No.: B1303743
CAS No.: 445416-61-5
M. Wt: 406.4 g/mol
InChI Key: IXOTYZBGMPXQDA-UHFFFAOYSA-N
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Description

2,2’-(2,2’-(Butane-1,4-diyl)bis(1h-benzo[d]-imidazole-2,1-diyl))diacetic acid is a complex organic compound characterized by its unique structure, which includes a butane-1,4-diyl backbone linked to benzo[d]imidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(2,2’-(Butane-1,4-diyl)bis(1h-benzo[d]-imidazole-2,1-diyl))diacetic acid typically involves multi-step organic reactions. One common method includes the reaction of butane-1,4-diyl dihalides with benzo[d]imidazole derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The intermediate product is then subjected to further reactions to introduce the diacetic acid groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,2’-(2,2’-(Butane-1,4-diyl)bis(1h-benzo[d]-imidazole-2,1-diyl))diacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzo[d]imidazole moieties can participate in nucleophilic substitution reactions, where substituents on the aromatic ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2,2’-(2,2’-(Butane-1,4-diyl)bis(1h-benzo[d]-imidazole-2,1-diyl))diacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism by which 2,2’-(2,2’-(Butane-1,4-diyl)bis(1h-benzo[d]-imidazole-2,1-diyl))diacetic acid exerts its effects involves interactions with specific molecular targets. The benzo[d]imidazole moieties can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, the compound may interact with biological macromolecules, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2,2’-(Butane-1,4-diyl)bis(1h-benzo[d]imidazole): Lacks the diacetic acid groups but shares the core structure.

    1,4-Butanediol diacrylate: Similar backbone but different functional groups.

    3,3’-(Butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazol-3-ium) dibromide: Contains imidazolium groups instead of benzo[d]imidazole.

Uniqueness

2,2’-(2,2’-(Butane-1,4-diyl)bis(1h-benzo[d]-imidazole-2,1-diyl))diacetic acid is unique due to the presence of both benzo[d]imidazole and diacetic acid groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-[2-[4-[1-(carboxymethyl)benzimidazol-2-yl]butyl]benzimidazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c27-21(28)13-25-17-9-3-1-7-15(17)23-19(25)11-5-6-12-20-24-16-8-2-4-10-18(16)26(20)14-22(29)30/h1-4,7-10H,5-6,11-14H2,(H,27,28)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOTYZBGMPXQDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)O)CCCCC3=NC4=CC=CC=C4N3CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378259
Record name 2,2'-(2,2'-(butane-1,4-diyl)bis(1h-benzo[d]-imidazole-2,1-diyl))diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445416-61-5
Record name 2,2'-(2,2'-(butane-1,4-diyl)bis(1h-benzo[d]-imidazole-2,1-diyl))diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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